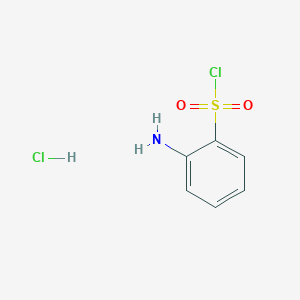

2-氨基苯-1-磺酰氯盐酸盐

描述

Synthesis Analysis

The synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride is described in the first paper. These compounds were synthesized by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This method could potentially be adapted for the synthesis of 2-Aminobenzene-1-sulfonyl chloride hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and electronic structures of the synthesized isomers were characterized using X-ray single crystal diffraction and ab initio quantum-chemical calculations. The crystals of the isomers were found to be organized as molecular crystals with hydrogen bonds of the C-H…O type, which are crucial for the stability of the structure . These findings suggest that similar intramolecular interactions might be expected in the structure of 2-Aminobenzene-1-sulfonyl chloride hydrochloride.

Chemical Reactions Analysis

The second paper discusses the phase-transfer catalysis of sulfodechlorination, which is a type of nucleophilic aromatic substitution reaction . Although the specific compound is not the same, the reaction mechanism involving sulfite ions could be relevant to understanding how 2-Aminobenzene-1-sulfonyl chloride hydrochloride might react under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride compounds are not directly discussed in the provided papers. However, based on the general behavior of sulfonyl chlorides, we can infer that 2-Aminobenzene-1-sulfonyl chloride hydrochloride would likely be a reactive solid, sensitive to moisture due to the presence of the sulfonyl chloride group, which is typically a good electrophile . The compound would also be expected to have a high melting point and be soluble in polar organic solvents.

科学研究应用

制造业中的环境影响降低

与 2-氨基苯-1-磺酰氯盐酸盐相关的化合物的一个应用是在制造磺胺类药物制剂中,例如苯乙基甲基对磺酰氯。Andosov 等人 (1976) 的一项研究重点是减少此类化合物的生产过程中的耗水和废物,这对于环境可持续性至关重要 (Andosov 等人,1976)。

抗癌特性

含有磺酰胺片段的化合物,包括 2-氨基苯-1-磺酰氯盐酸盐的衍生物,已被研究其抗癌特性。Cumaoğlu 等人 (2015) 合成了几种化合物,发现它们显着降低了细胞增殖并在各种癌细胞系中诱导促凋亡基因的表达 (Cumaoğlu 等人,2015)。

抑制酶活性

2-氨基苯-1-磺酰氯盐酸盐的磺酰胺衍生物已被用作特定酶的抑制剂。Morsy 等人 (2009) 证明这些化合物可以有效抑制碳酸酐酶,显示出在治疗青光眼和可能某些癌症等疾病中潜在的治疗应用 (Morsy 等人,2009)。

改进制造工艺

相关化合物的制造工艺改进一直是一个重点领域。Tan 等人 (2011) 探索了合成对乙酰氨基苯磺酰氯(一种与 2-氨基苯-1-磺酰氯盐酸盐密切相关的化合物)的替代方法,旨在减少环境影响并提高效率 (Tan 等人,2011)。

安全和危害

作用机制

Target of Action

It’s known that sulfonyl chloride compounds often react with amines, suggesting that amines could be potential targets .

Mode of Action

It’s known that sulfonyl chloride compounds can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (such as an amine) attacks the sulfonyl chloride, leading to the substitution of the chloride group .

Biochemical Pathways

The compound’s potential to react with amines suggests it could influence pathways involving these molecules .

Result of Action

Its potential to react with amines suggests it could influence the structure and function of molecules containing these groups .

属性

IUPAC Name |

2-aminobenzenesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)6-4-2-1-3-5(6)8;/h1-4H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUXFQYGNBABET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1417793-77-1 | |

| Record name | Benzenesulfonyl chloride, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

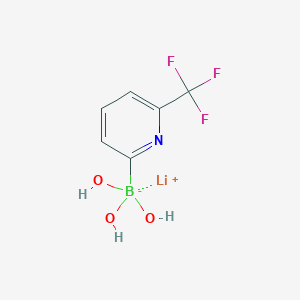

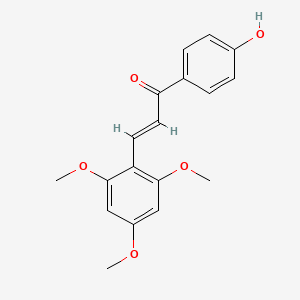

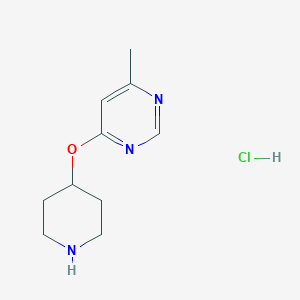

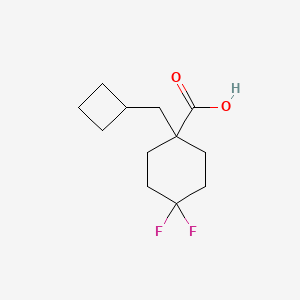

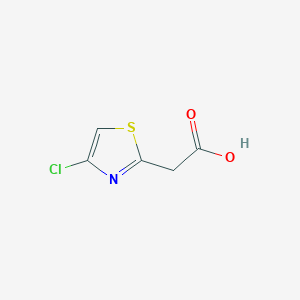

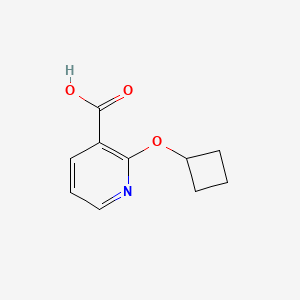

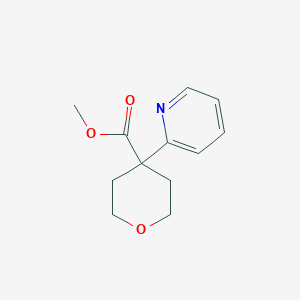

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)

![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027794.png)

![4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile](/img/structure/B3027802.png)

![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)

![tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3027809.png)